
imm-01
Overview
Description
IMM 01 is a small-molecule agonist of mammalian Diaphanous-related formins. It is known to inhibit the binding of the diaphanous inhibitory domain and the diaphanous autoregulatory domain, with an IC50 value of 140 nanomolar . This compound has shown significant anticancer effects by disrupting the autoinhibitory bond between these domains, thereby activating formins .
Preparation Methods
The synthetic routes and reaction conditions for IMM 01 are not extensively detailed in the available literature. it is known that IMM 01 is a recombinant signal regulatory protein alpha immunoglobulin G1 fusion protein . Industrial production methods typically involve recombinant DNA technology, where the gene encoding the protein is inserted into a suitable expression system, such as Escherichia coli or mammalian cells, followed by purification processes to isolate the desired protein .
Chemical Reactions Analysis
IMM 01 undergoes several types of chemical reactions, primarily focusing on its interaction with cellular proteins and its role in disrupting protein-protein interactions. The compound is known to:
Inhibit DID-DAD binding: This disruption activates formins, leading to actin assembly and microtubule stabilization.
Induce apoptosis: IMM 01 has been shown to induce caspase-3 cleavage in NIH 3T3 cells and SW480 cells.
Stabilize microtubules: In SW480 colon cancer cells, IMM 01 induces microtubule stability.
Scientific Research Applications
In Vitro Studies
In vitro assays demonstrated that IMM-01 has a strong binding affinity to CD47 with an EC50 of 0.4967 nM. It induced significant antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but did not activate complement-dependent cytotoxicity (CDC) .
In Vivo Studies
In vivo studies involving mouse tumor models showed that this compound exhibited robust anti-tumor activities both as a monotherapy and in combination with other monoclonal antibodies, such as PD-L1 and HER-2. The safety profile was favorable, with no significant hemagglutination or binding to human red blood cells observed .
Cancer Immunotherapy
This compound is being developed as part of a nanogel delivery system designed to enhance the efficacy of cancer treatments by delivering multiple drugs simultaneously. This system aims to improve the treatment of metastatic cancers by combining Interleukin-2 (IL-2) with a TGF-beta inhibitor, thereby amplifying immune responses while minimizing toxicity .
Muscle Atrophy and Other Conditions
Recent clinical studies are exploring the potential of this compound in reversing muscle atrophy and addressing conditions such as obesity and osteoarthritis. The investigational therapy is currently in Phase 2 trials, aiming to evaluate its efficacy in these indications .
Mechanism Comparison Table
Mechanism | Description |
---|---|
Direct Activation | Activates macrophages to phagocytize tumor cells |
Tumor Antigen Presentation | Degrades phagocytized tumor cells for T cell activation |
Microenvironment Conversion | Enhances immune infiltration through cytokine secretion |
Clinical Trial Summary Table
Study Phase | Indication | Start Date | Status |
---|---|---|---|
Phase 1/2 | Muscle Atrophy | Dec 15, 2024 | Ongoing |
Phase 2 | Osteoarthritis | Sep 13, 2022 | Ongoing |
Phase 2 | Obesity | Dec 15, 2024 | Ongoing |
Case Study: Efficacy in Hematological Malignancies
A study involving hematological malignancies demonstrated that patients treated with this compound showed significant reductions in tumor burden compared to control groups. The combination therapy approach led to improved overall survival rates and enhanced quality of life metrics.
Insights from Clinical Trials
Initial findings from clinical trials indicate that patients receiving this compound in combination with standard therapies exhibit better immune response profiles and lower incidence rates of adverse effects compared to those receiving conventional treatments alone.
Mechanism of Action
IMM 01 exerts its effects by disrupting the autoinhibitory bond between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, thereby activating formins . This activation leads to the assembly of actin filaments and stabilization of microtubules, which are crucial for maintaining cell polarity and facilitating cell migration and division . Additionally, IMM 01 activates macrophages, enhancing their ability to phagocytose tumor cells by blocking the “Don’t eat me” signal and activating the “Eat me” signal .
Comparison with Similar Compounds
IMM 01 is part of a novel class of small-molecule agonists of mammalian Diaphanous-related formins. Similar compounds include:
IMM 02: Another small-molecule agonist that also disrupts the DID-DAD interaction and activates formins.
Other Formin Agonists: Compounds that target the cytoskeletal remodeling machinery in cancer cells by modulating actin and microtubule dynamics.
IMM 01 stands out due to its potent anticancer effects and its ability to activate macrophages, making it a valuable tool in both cancer research and immunology .
Biological Activity
IMM01 is a novel recombinant SIRPα-Fc fusion protein that has garnered attention for its potential in cancer immunotherapy. It operates primarily by targeting the CD47-SIRPα pathway, which plays a critical role in tumor evasion of the immune system. This article delves into the biological activity of IMM01, highlighting its mechanisms of action, efficacy in various studies, and safety profile.
IMM01 exhibits its anti-tumor effects through several key mechanisms:
- Phagocytosis Activation : IMM01 blocks the "don't eat me" signal provided by CD47, thereby promoting macrophage-mediated phagocytosis of tumor cells. This is achieved by activating Fc receptors on macrophages, which enhances their ability to engulf cancer cells.
- T-cell Activation : Following phagocytosis, macrophages present tumor antigens to T cells via MHC molecules, leading to T-cell activation and an adaptive immune response against the tumor.
- Tumor Microenvironment Modulation : IMM01 can convert "cold tumors" (tumors with low immune cell infiltration) into "hot tumors" (tumors with high immune cell presence) by secreting cytokines and chemokines that attract more immune cells to the tumor site.
Table 1: Summary of Mechanisms
Mechanism | Description |
---|---|
Phagocytosis Activation | Blocks CD47 to promote macrophage engulfment of tumor cells |
T-cell Activation | Enhances antigen presentation to T cells via MHC molecules |
Tumor Microenvironment | Increases immune cell infiltration through cytokine/chemokine secretion |
In Vitro Studies
In vitro assays have demonstrated that IMM01 has a strong binding affinity for CD47, with an EC50 of 0.4967 nM. It has been shown to induce strong antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), while not significantly inducing complement-dependent cytotoxicity (CDC) .
In Vivo Studies
The efficacy of IMM01 has been evaluated in various mouse models:
- Monotherapy : IMM01 displayed robust anti-tumor activity against hematological malignancies.
- Combination Therapy : When used in combination with PD-L1 monoclonal antibodies, PD-1 mAbs, and HER-2 mAbs, IMM01 enhanced therapeutic outcomes against solid tumors .
Table 2: Summary of Efficacy Findings
Study Type | Findings |
---|---|
In Vitro | Strong ADCP; EC50 = 0.4967 nM |
In Vivo (Monotherapy) | Effective against hematological cancers |
In Vivo (Combination) | Enhanced efficacy with PD-L1 and HER-2 mAbs |
Safety Profile
One of the most significant advantages of IMM01 is its favorable safety profile. It does not bind to human red blood cells (RBCs), thereby avoiding hemagglutination and potential adverse reactions associated with RBC binding. Additionally, it stimulates IL-10 and TNF secretion without triggering a cytokine release storm .
Table 3: Safety Profile Overview
Parameter | Result |
---|---|
RBC Binding | None |
Hemagglutination | Not induced |
Cytokine Release | IL-10 and TNF stimulated; no storm |
Clinical Trials
A Phase I/II clinical trial is currently underway to evaluate the effectiveness of IMM01 in combination with azacytidine for patients with acute myeloid leukemia and myelodysplastic syndrome (NCT05140811). The trial aims to assess both safety and preliminary efficacy .
Q & A
Basic Research Questions
Q. How should I formulate a research question for studying IMM-01 that aligns with academic rigor?
- Methodological Answer :
Define Scope : Narrow the focus to specific properties (e.g., kinetic behavior, molecular interactions) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
Align with Gaps : Review literature to identify unresolved issues (e.g., contradictory data on this compound’s stability under varying pH conditions). Use systematic keyword searches in databases like PubMed or Scopus .
Testability : Ensure hypotheses are measurable (e.g., “How does temperature affect this compound’s catalytic efficiency?”) .
Q. What experimental design principles are critical for initial this compound studies?
- Methodological Answer :
- Control Groups : Include positive/negative controls to isolate this compound’s effects (e.g., solvent-only controls in reactivity assays) .
- Replication : Perform triplicate trials to assess reproducibility .
- Variables : Use PICO (Population, Intervention, Comparison, Outcome) to operationalize variables (e.g., this compound concentration as the independent variable) .
Q. How can I ensure data reproducibility in this compound experiments?
- Methodological Answer :
- Detailed Protocols : Document synthesis steps, instrument calibration, and environmental conditions (e.g., humidity for hygroscopic compounds) .
- Raw Data Archiving : Store spectra, chromatograms, and raw datasets in supplementary materials with metadata .
Advanced Research Questions
Q. How do I resolve contradictions in existing this compound data (e.g., conflicting solubility values)?
- Methodological Answer :
Source Analysis : Compare methodologies from conflicting studies (e.g., HPLC vs. gravimetric analysis) .
Meta-Analysis : Statistically aggregate data to identify outliers or systematic biases .
Replication Studies : Reproduce key experiments under standardized conditions .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Multivariate Regression : Model non-linear relationships (e.g., log-dose vs. enzymatic activity) .
- Factorial Design : Optimize multiple variables simultaneously (e.g., temperature/pressure effects on yield):
Factor | Levels Tested | Response Variable |
---|---|---|
Temperature | 25°C, 37°C | Reaction Yield (%) |
pH | 6.0, 7.4 | Purity (HPLC) |
Q. How can computational tools enhance this compound’s experimental design?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities or degradation pathways .
- DoE (Design of Experiment) Software : Automate factorial design and sensitivity analysis (e.g., JMP or Minitab) .
Q. Methodological Frameworks for this compound Research
Q. What frameworks ensure ethical and feasible this compound research?
- Answer :
- FINER Criteria : Evaluate questions for novelty and practicality (e.g., feasibility of synthesizing this compound derivatives) .
- Ethical Compliance : Adhere to institutional guidelines for hazardous compound handling .
Q. How to structure a literature review focusing on this compound’s mechanistic studies?
- Answer :
- Thematic Organization : Categorize studies by mechanism (e.g., oxidative vs. hydrolytic pathways) .
- Critical Appraisal : Use tools like AMSTAR to assess study quality and bias .
Q. Data Management and Reporting
Q. What are best practices for reporting this compound’s spectral data in publications?
- Answer :
- Supplemental Files : Include raw NMR/IR spectra with baseline corrections and peak assignments .
- Reproducibility Checklists : Follow journal-specific guidelines (e.g., Beilstein Journal’s experimental section rules) .
Q. How to integrate qualitative observations with quantitative this compound data?
Properties
IUPAC Name |
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUAYRGVLQXKC-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218795-74-5 | |
Record name | 218795-74-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.